N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide
Description
N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoropropyl group and a pyrazoloazepine core
Properties
IUPAC Name |
N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c1-19(2)9-17-15(10-25-26-17)12-27(13-19)18(28)24-11-16(20(21,22)23)8-14-6-4-3-5-7-14/h3-7,10,16H,8-9,11-13H2,1-2H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLNGQOJPSQEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN(C1)C(=O)NCC(CC3=CC=CC=C3)C(F)(F)F)C=NN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .
Scientific Research Applications
N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity, while the pyrazoloazepine core can modulate its overall activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoropropyl-substituted pyrazoloazepines and related structures, such as:
- 3,3,3-trifluoropropene
- Methyl 3,3,3-trifluoropropionate
- 3,3,3-trifluoropropionic acid .
Uniqueness
N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
